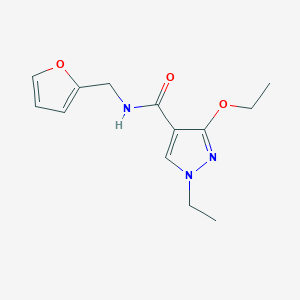

3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h5-7,9H,3-4,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMIGLPPDARQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized

Biological Activity

3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide, with the CAS number 1014070-49-5, is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole ring structure is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources.

The molecular formula of this compound is with a molecular weight of 263.29 g/mol. Its structure includes an ethoxy group and a furan moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1014070-49-5 |

| Molecular Formula | C₁₃H₁₇N₃O₃ |

| Molecular Weight | 263.29 g/mol |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains and fungi at concentrations around 40 µg/mL. For instance, derivatives tested against E. coli and Aspergillus niger displayed promising results, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been widely documented. In a carrageenan-induced edema model, certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin (IL-6) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer activity of pyrazole compounds has been explored in various studies. For example, some derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves the induction of apoptosis through caspase activation, which could be relevant for the development of new cancer therapies.

Case Studies

Several studies have synthesized and tested pyrazole derivatives for their biological activities:

- Synthesis and Testing : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory effects using the carrageenan-induced rat paw edema model. The most potent compounds showed significant reduction in paw swelling compared to controls .

- Antimicrobial Testing : Compounds were screened against multiple bacterial strains and fungi, with some showing higher efficacy than traditional antibiotics at specific concentrations .

- Anticancer Efficacy : In vitro studies revealed that certain pyrazole derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as anticancer agents .

The biological activity of this compound may involve interactions with various molecular targets:

Anti-inflammatory Mechanism :

The compound likely inhibits pro-inflammatory cytokines such as TNF-α and IL-6 through the modulation of NF-kB signaling pathways.

Antimicrobial Mechanism :

It may disrupt bacterial cell wall synthesis or function by interacting with specific enzymes or receptors involved in microbial growth.

Anticancer Mechanism :

Induction of apoptosis via caspase activation suggests that the compound could trigger programmed cell death pathways in malignant cells.

Scientific Research Applications

The compound is primarily researched for its potential biological activities, which include:

Antimicrobial Properties

Studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, a related study highlighted that substituted pyrazoles demonstrated varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in structure can enhance efficacy .

Anticancer Activity

Research has shown that pyrazole-based compounds can act as kinase inhibitors, which are crucial in cancer therapy. For example, certain derivatives have been reported to selectively inhibit specific kinases involved in cancer progression, indicating a potential application in targeted cancer therapies .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The results demonstrated that compounds similar to 3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide exhibited remarkable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Kinase Inhibition in Cancer Treatment

In a recent investigation into kinase inhibitors, a derivative of this compound was tested for its ability to inhibit anaplastic lymphoma kinase (ALK). The results indicated potent inhibition with an IC50 value significantly lower than that of other tested compounds, showcasing its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Solubility : The ethoxy and furan groups in the target compound may enhance solubility in polar solvents compared to highly fluorinated analogs like Fluxapyroxad .

- Thermal Stability: Chloro- and cyano-substituted analogs (e.g., 3a) exhibit higher melting points (133–135°C), suggesting greater crystallinity due to strong intermolecular interactions (e.g., hydrogen bonding) .

Antifungal Activity

- Fluxapyroxad : A commercial fungicide with a bioconcentration factor (BCF) of 36–37 in fish, indicating moderate environmental persistence .

- Target Compound: The furan moiety may confer antifungal activity, as furan derivatives are known to disrupt fungal cell membranes. However, this requires experimental validation.

Anticancer Potential

Environmental Impact

- The ethoxy and furan groups in the target compound may improve biodegradability compared to fluorinated analogs, which are often persistent in ecosystems .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDCI or DCC) to activate the carboxylic acid for amide bond formation with furan-2-ylmethylamine .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve intermediates and stabilize reactive species .

- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., amine coupling) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., ethoxy group at C3, ethyl group at N1) and furan-methylamide connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] peak at m/z 307.17) .

- X-ray Crystallography : Resolve stereochemical ambiguities and validate spatial arrangement of the pyrazole and furan rings .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- pH Sensitivity : Stability tests under varying pH (1–13) show degradation in strongly acidic/basic conditions. Use neutral buffers (pH 6–8) for biological assays .

- Light/Temperature : Store in amber vials at –20°C under inert gas (N/Ar) to prevent photolytic cleavage of the ethoxy group or oxidation of the furan ring .

Advanced Research Questions

Q. How can conflicting reports on this compound’s biological activity be resolved?

Methodological Answer: Discrepancies in enzyme inhibition or receptor binding data may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .

- Structural Analogues : Compare activity with derivatives (e.g., N-(2,6-difluorobenzyl) analogues) to identify substituent-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-study reproducibility .

Q. What experimental strategies elucidate its mechanism of action in neurological disorders?

Methodological Answer:

- In Vitro Models : Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects against oxidative stress (HO-induced apoptosis) .

- Receptor Profiling : Radioligand binding assays (e.g., H-GABA for GABA receptors) or CRISPR-mediated receptor knockout to identify targets .

- Metabolomic Profiling : LC-MS/MS tracks metabolite formation in brain homogenates to map metabolic pathways .

Q. How can computational methods predict its interaction with cytochrome P450 enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in CYP3A4/2D6 active sites. Focus on hydrogen bonding with heme propionates and hydrophobic interactions with ethoxy/furan groups .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify residues (e.g., Phe304 in CYP3A4) critical for interactions .

Data Contradiction Analysis

Q. How to address inconsistencies in cytotoxicity data across cell lines?

Methodological Answer:

- Dose-Response Curves : Use Hill equation modeling to calculate IC values and compare slopes for cell-type-specific sensitivity .

- Off-Target Screening : Profile activity against unrelated targets (e.g., tubulin polymerization) to rule out nonspecific effects .

- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) to explain variability .

Q. What strategies validate the compound’s role as a kinase inhibitor?

Methodological Answer:

- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .

- ATP-Competition Assays : Measure IC shifts under increasing ATP concentrations; a rightward shift confirms competitive inhibition .

- Structural Biology : Co-crystallize the compound with a target kinase (e.g., JAK2) to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.